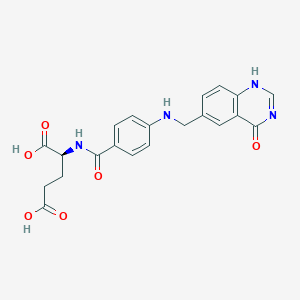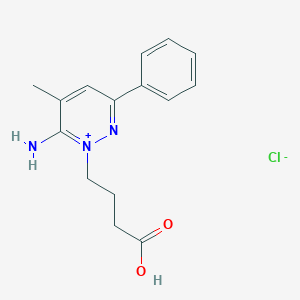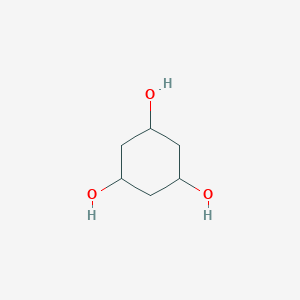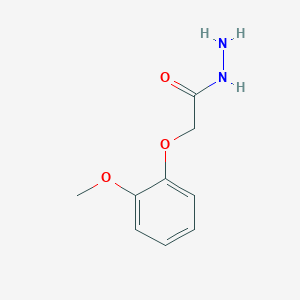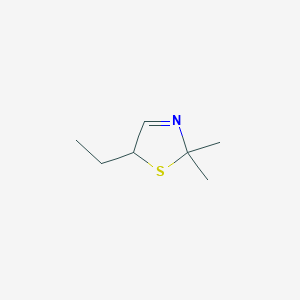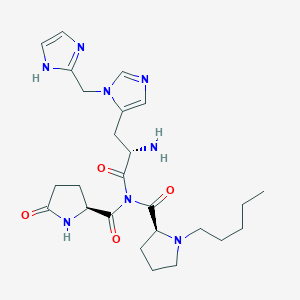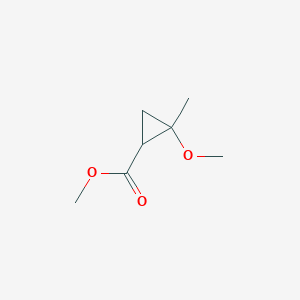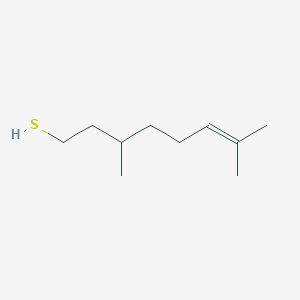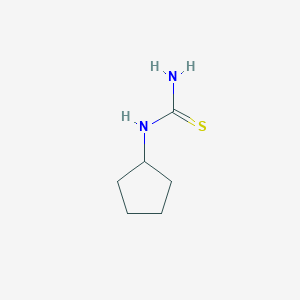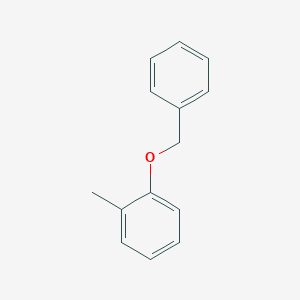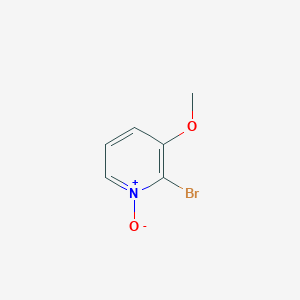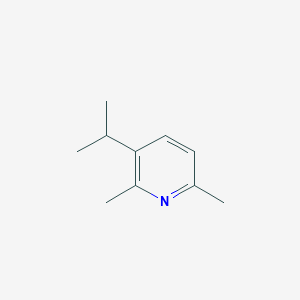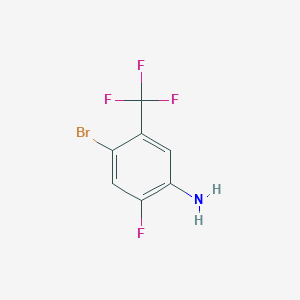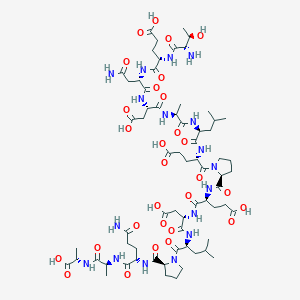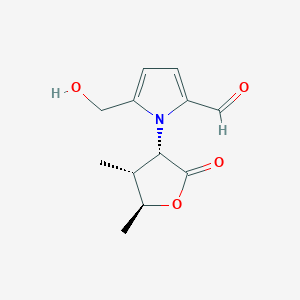
Funebral
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Funebral is a chemical compound that has been gaining attention in the scientific community due to its potential applications in research. This compound has been found to have a number of interesting properties that make it a valuable tool for studying various biological processes. In
Mécanisme D'action
The mechanism of action of Funebral is not yet fully understood. However, it is believed that Funebral works by inhibiting the activity of certain enzymes that are involved in cell growth and division. This inhibition can lead to the death of cancer cells and the reduction of inflammation.
Effets Biochimiques Et Physiologiques
Funebral has a number of biochemical and physiological effects. It has been found to inhibit the activity of several different enzymes that are involved in cell growth and division. Additionally, Funebral has been found to have anti-inflammatory properties, which could make it a valuable tool in the treatment of inflammatory diseases such as arthritis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Funebral in lab experiments is its specificity. Funebral has been found to selectively inhibit the activity of certain enzymes, which makes it a valuable tool for studying specific biological processes. Additionally, Funebral has been found to be relatively stable, which makes it easier to work with in lab experiments.
However, there are also some limitations to using Funebral in lab experiments. One of the main limitations is its toxicity. Funebral has been found to be toxic to certain cell types, which can limit its use in certain experiments. Additionally, Funebral is a relatively new compound, and there is still much that is not yet known about its properties and potential applications.
Orientations Futures
There are a number of potential future directions for research on Funebral. One area of research could be in the development of new anti-cancer drugs based on the structure and properties of Funebral. Additionally, research could be conducted to better understand the mechanism of action of Funebral, and to identify other enzymes that it may be able to inhibit. Finally, research could be conducted to develop new methods for synthesizing Funebral, which could make it easier to work with in lab experiments.
Conclusion:
In conclusion, Funebral is a promising compound that has a number of potential applications in scientific research. Its anti-cancer and anti-inflammatory properties make it a valuable tool for studying various biological processes. While there are still many unknowns about Funebral, its specificity and relative stability make it a valuable tool for studying specific biological processes. As research on Funebral continues, it is likely that new applications and potential uses for this compound will be discovered.
Méthodes De Synthèse
The synthesis of Funebral is a complex process that involves several steps. The first step is the synthesis of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) from 2,3-dichloro-1,4-naphthoquinone and potassium cyanide. This is followed by the reaction of DDQ with a primary amine to form the corresponding imine. The imine is then reduced with sodium borohydride to yield the final product, Funebral.
Applications De Recherche Scientifique
Funebral has a number of potential applications in scientific research. One of the most promising areas of research is in the study of cancer. Funebral has been found to have anti-cancer properties, and it has been shown to inhibit the growth of several different types of cancer cells. Additionally, Funebral has been found to have anti-inflammatory properties, which could make it a valuable tool in the study of inflammatory diseases such as arthritis.
Propriétés
Numéro CAS |
105708-56-3 |
|---|---|
Nom du produit |
Funebral |
Formule moléculaire |
C12H15NO4 |
Poids moléculaire |
237.25 g/mol |
Nom IUPAC |
1-[(3S,4R,5S)-4,5-dimethyl-2-oxooxolan-3-yl]-5-(hydroxymethyl)pyrrole-2-carbaldehyde |
InChI |
InChI=1S/C12H15NO4/c1-7-8(2)17-12(16)11(7)13-9(5-14)3-4-10(13)6-15/h3-5,7-8,11,15H,6H2,1-2H3/t7-,8-,11-/m0/s1 |
Clé InChI |
SBDVNGVBUIUJOY-LAEOZQHASA-N |
SMILES isomérique |
C[C@H]1[C@@H](OC(=O)[C@H]1N2C(=CC=C2C=O)CO)C |
SMILES |
CC1C(OC(=O)C1N2C(=CC=C2C=O)CO)C |
SMILES canonique |
CC1C(OC(=O)C1N2C(=CC=C2C=O)CO)C |
Autres numéros CAS |
105708-56-3 |
Synonymes |
funebral |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



